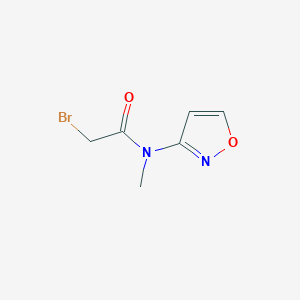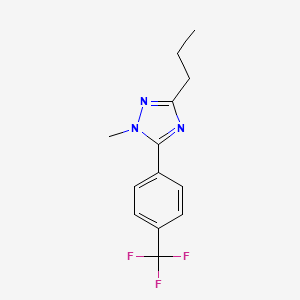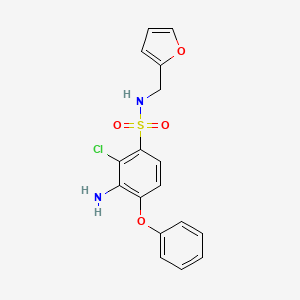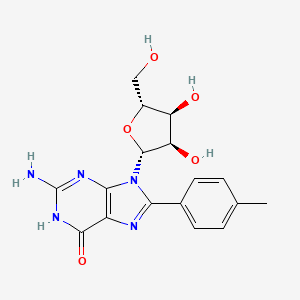
Guanosine, 8-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 8-(4-methylphenyl)-: is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a methylphenyl group at the 8th position of the guanosine molecule. Guanosine and its derivatives are known for their significant roles in nucleic acid synthesis, signal transduction, and as precursors for various pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 8-(4-methylphenyl)- typically involves the introduction of the 4-methylphenyl group to the guanosine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of guanosine and its derivatives, including Guanosine, 8-(4-methylphenyl)-, is primarily based on microbial fermentation. This method leverages genetically engineered strains of microorganisms, such as Escherichia coli, to produce high yields of the desired compound. The fermentation process is optimized through metabolic engineering to enhance the efficiency and yield of guanosine production .
Análisis De Reacciones Químicas
Types of Reactions: Guanosine, 8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine, 8-(4-methylphenyl)- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Guanosine, 8-(4-methylphenyl)- is used in the study of nucleic acid interactions and the development of novel nucleoside analogs. Its unique structure allows researchers to investigate the effects of specific substitutions on nucleic acid stability and function .
Biology: In biological research, this compound is utilized to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound to understand the role of nucleosides in cellular processes and their potential therapeutic applications .
Medicine: Guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, are explored for their potential antiviral and anticancer properties. They are investigated as potential therapeutic agents for the treatment of viral infections and certain types of cancer .
Industry: In the industrial sector, Guanosine, 8-(4-methylphenyl)- is used as a precursor for the synthesis of various pharmaceutical products. Its role in the production of nucleoside analogs makes it valuable for the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Guanosine, 8-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes involved in nucleoside metabolism and signal transduction. It is believed to exert its effects by influencing the adenosinergic system, which plays a crucial role in cellular signaling and neuroprotection .
Comparación Con Compuestos Similares
Guanosine: A purine nucleoside that serves as the parent compound for Guanosine, 8-(4-methylphenyl)-.
Deoxyguanosine: A derivative of guanosine where the ribose sugar is replaced with deoxyribose.
Isoguanosine: A structural isomer of guanosine with different positioning of functional groups.
Uniqueness: Guanosine, 8-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool for research and industrial applications .
Propiedades
Número CAS |
79953-04-1 |
|---|---|
Fórmula molecular |
C17H19N5O5 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |
Clave InChI |
RVLWIFCKXLFCBB-UBEDBUPSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
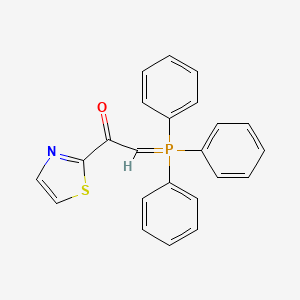
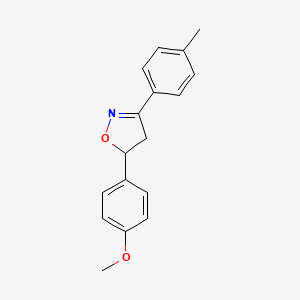
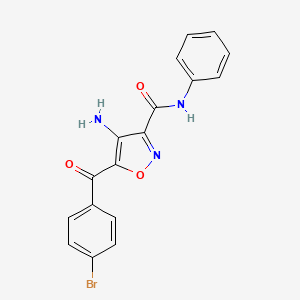
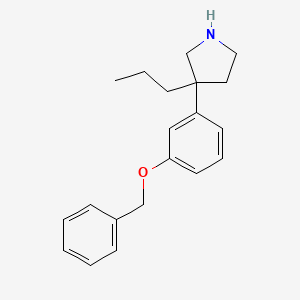
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
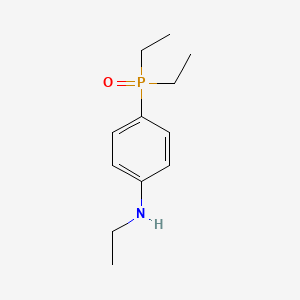
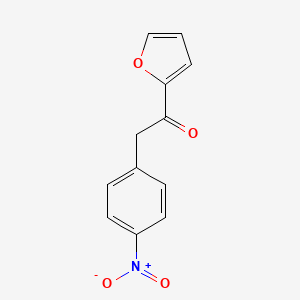
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
